2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride
CAS No.: 1052531-90-4
Cat. No.: VC4572447
Molecular Formula: C11H21Cl2N3O2
Molecular Weight: 298.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052531-90-4 |
|---|---|
| Molecular Formula | C11H21Cl2N3O2 |
| Molecular Weight | 298.21 |
| IUPAC Name | 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-propan-2-ylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C11H20ClN3O2.ClH/c1-9(2)13-10(16)8-14-3-5-15(6-4-14)11(17)7-12;/h9H,3-8H2,1-2H3,(H,13,16);1H |
| Standard InChI Key | YRSCDZMOXJDSDY-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CN1CCN(CC1)C(=O)CCl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The piperazine ring is functionalized at the 1-position with a chloroacetyl group (–CO–CH₂Cl) and at the 4-position with an N-isopropylacetamide substituent (–CH₂–CO–NH–C₃H₇). The hydrochloride salt enhances solubility in polar solvents, a critical property for laboratory applications .
Key Structural Attributes:
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Piperazine backbone: Facilitates interactions with biological targets via hydrogen bonding and hydrophobic effects.
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Chloroacetyl group: Introduces electrophilic reactivity, enabling nucleophilic substitution reactions.
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Isopropylacetamide moiety: Contributes to lipophilicity, influencing pharmacokinetic properties .
| Property | Value | Source |
|---|---|---|
| CAS No. | 1052531-90-4 | |
| Molecular Formula | C₁₁H₂₁Cl₂N₃O₂ | |
| Molecular Weight | 298.21 g/mol | |
| Purity | ≥97% | |
| Solubility | Polar solvents (e.g., DMSO) |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
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Nucleophilic substitution: Reaction of piperazine with chloroacetyl chloride to form 4-(chloroacetyl)piperazine.
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Amide coupling: Condensation with isopropylamine using a coupling agent (e.g., EDC/HOBt) to yield the acetamide intermediate.
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Salt formation: Treatment with hydrochloric acid to produce the hydrochloride salt .
Critical Reaction Conditions:
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Temperature control (<0°C) during chloroacetylation to prevent side reactions.
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Anhydrous conditions to avoid hydrolysis of the chloroacetyl group .
Process Optimization
Industrial-scale production emphasizes yield enhancement and purity. Techniques include:
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Column chromatography: Purification of intermediates.
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Recrystallization: Final product refinement using ethanol/water mixtures .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s reactive chloroacetyl group allows derivatization via:
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Alkylation: Substitution of chlorine with amines or thiols.
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Cross-coupling: Suzuki-Miyaura reactions to introduce aryl groups .
| Derivative | Modification | Potential Activity |
|---|---|---|
| A | Replacement of Cl with morpholine | Kinase inhibition |
| B | Aryl group at chloroacetyl site | Antimalarial (IC₅₀ < 100 nM) |
| Supplier | Region | Quantity Offered |
|---|---|---|
| Shijiazhuang Yuanchem Imp. & Exp. Corp. | China | 100 mg – 1 kg |
| Rockland Immunochemicals Inc. | USA | Custom synthesis |
| PharmaVantage China Ltd. | China | Bulk API intermediates |
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